molecular formula C16H17N3O2 B8333085 Furo(2,3-d)pyrimidin-4-amine, N-(2-(4-methoxyphenyl)ethyl)-5-methyl- CAS No. 139369-73-6

Furo(2,3-d)pyrimidin-4-amine, N-(2-(4-methoxyphenyl)ethyl)-5-methyl-

Cat. No. B8333085
CAS RN: 139369-73-6
M. Wt: 283.32 g/mol
InChI Key: FWCJOVJIXYJANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo(2,3-d)pyrimidin-4-amine, N-(2-(4-methoxyphenyl)ethyl)-5-methyl- is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furo(2,3-d)pyrimidin-4-amine, N-(2-(4-methoxyphenyl)ethyl)-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furo(2,3-d)pyrimidin-4-amine, N-(2-(4-methoxyphenyl)ethyl)-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

139369-73-6

Product Name

Furo(2,3-d)pyrimidin-4-amine, N-(2-(4-methoxyphenyl)ethyl)-5-methyl-

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-5-methylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3O2/c1-11-9-21-16-14(11)15(18-10-19-16)17-8-7-12-3-5-13(20-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,18,19)

InChI Key

FWCJOVJIXYJANQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=NC=NC(=C12)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4 g of 2-amino-3-cyano-4-methylfuran, 3 mL of triethylorthoformate and 0.5 mL of acetic anhydride was heated at 135° C. for three hours. To the hot solution was added 4.5 g of 2-(4-methoxyphenyl)ethylamine, 5 mL of acetic anhydride, and 3.1 g of sodium acetate. The temperature of the mixture was kept at 135° C. for three additional hours, then the mixture was cooled and combined with a mixture of water and ether. The ether layer was separated, and product was extracted from the remaining aqueous layer with large volumes of ether. The ether extracts were combined, dried over magnesium sulfate, filtered, and concentrated. The residue was recrystallized from acetone/ether. Yield 2.6 g. M.P. 184° C.
Quantity
4 g
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reactant
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3 mL
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0.5 mL
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4.5 g
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reactant
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5 mL
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reactant
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3.1 g
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reactant
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